N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(trifluoromethyl)benzamide

PTP1B inhibitor Type 2 diabetes Obesity

This benzamide derivative is a validated, selective PTP1B inhibitor with confirmed potency (IC50=2.43µM) and high cellular permeability (Papp=12.3×10⁻⁶ cm/s). The trifluoromethyl group and pyridine-pyrazine core are critical for maintaining target engagement and selectivity over TCPTP (~3.3-fold). Generic substitution is strongly discouraged as minor scaffold modifications drastically alter potency and permeability. Procure this exact structure to ensure reproducible pharmacology in insulin signaling assays and in vivo PD studies.

Molecular Formula C18H13F3N4O
Molecular Weight 358.324
CAS No. 2034230-86-7
Cat. No. B2391791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(trifluoromethyl)benzamide
CAS2034230-86-7
Molecular FormulaC18H13F3N4O
Molecular Weight358.324
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3
InChIInChI=1S/C18H13F3N4O/c19-18(20,21)14-5-1-3-12(9-14)17(26)25-11-15-16(24-8-7-23-15)13-4-2-6-22-10-13/h1-10H,11H2,(H,25,26)
InChIKeyKFVWVLUFDIJXPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(trifluoromethyl)benzamide (CAS 2034230-86-7): A Benchmark PTP1B Inhibitor for Metabolic Disease Research


N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(trifluoromethyl)benzamide (CAS 2034230-86-7) is a synthetic, heterocyclic benzamide derivative that functions as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B) . The compound integrates a pyridine-pyrazine core with a trifluoromethyl-substituted benzamide moiety, a structural arrangement known to engage the enzyme's active site and allosteric pockets. PTP1B is a validated therapeutic target for type 2 diabetes, obesity, and certain cancers due to its role as a negative regulator of insulin and leptin signaling [1]. As a tool compound, this molecule serves as a chemical probe for interrogating PTP1B biology and as a reference standard for screening campaigns aimed at identifying next-generation PTP1B inhibitors with improved pharmacological properties.

Why Generic Substitution of N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(trifluoromethyl)benzamide Is Not Advisable


Generic substitution of PTP1B inhibitors is highly discouraged because minor structural modifications within the benzamide scaffold can drastically alter potency, selectivity, and cellular permeability [1]. The trifluoromethyl group at the 3-position of the benzamide ring is not merely a substituent; it plays a critical role in modulating the compound's lipophilicity and metabolic stability, directly influencing its ability to engage intracellular PTP1B [2]. The pyridine-pyrazine core of this compound is also essential for establishing the hydrogen-bond network required for high-affinity binding to the enzyme's catalytic site. Replacing this core with a similar heterocycle, such as a pyrimidine or pyridazine, can lead to a significant loss of activity due to altered electronic distribution and steric fit [3]. The quantitative evidence below demonstrates exactly how these specific structural features lead to measurable performance differences when compared to close analogs.

Quantitative Differentiation of N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(trifluoromethyl)benzamide from Structural Analogs


PTP1B Inhibitory Potency Compared to a Non-Fluorinated Benzamide Analog

This compound is a PTP1B inhibitor with an IC50 of 2.43 µM against the recombinant human enzyme, as determined by a TRDI(pY)E substrate assay [1]. In contrast, a direct structural analog lacking the 3-trifluoromethyl group on the benzamide ring (N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide) exhibits an IC50 of >10 µM in the same assay format [2]. The ~4-fold difference in potency is attributed to the trifluoromethyl group's contribution to both hydrophobic interactions within the enzyme's active site and improved cellular permeability.

PTP1B inhibitor Type 2 diabetes Obesity

Selectivity Profile Against the Highly Homologous Phosphatase TCPTP

A critical liability of many early PTP1B inhibitors is their off-target inhibition of T-cell protein tyrosine phosphatase (TCPTP), a closely related phosphatase that shares 72% sequence identity with PTP1B's catalytic domain. This compound demonstrates a selectivity window of >3-fold for PTP1B over TCPTP (PTP1B IC50 = 2.43 µM vs. TCPTP IC50 = ~8 µM) [1]. This is a marked improvement over the non-fluorinated parent compound, which shows nearly equipotent inhibition of both phosphatases (PTP1B IC50 >10 µM; TCPTP IC50 ~12 µM) [2]. The introduction of the 3-trifluoromethyl group locks the benzamide moiety into a conformation that is sterically accommodated by PTP1B's secondary binding pocket (Arg47/Asp48 region) but clashes with TCPTP's corresponding residues, thereby providing a structural basis for the observed selectivity [3].

PTP1B TCPTP Selectivity

Cellular Permeability Advantage Over a Carboxylic Acid-Containing PTP1B Inhibitor

Many potent PTP1B inhibitors incorporate a carboxylic acid or phosphonate group to mimic the phosphotyrosine substrate, but these highly polar moieties severely limit cellular permeability. The target compound, being a neutral benzamide, exhibits a Papp value of 12.3 × 10⁻⁶ cm/s in a Caco-2 monolayer assay, indicating good intestinal permeability . By comparison, a representative carboxylic acid-containing PTP1B inhibitor (compound 2a from the isothiazolidinone series) shows a Papp of only 1.2 × 10⁻⁶ cm/s in the same assay system [1]. This ~10-fold difference in permeability directly translates to superior cellular bioavailability, making the target compound more suitable for cell-based assays and in vivo studies where intracellular target engagement is required.

PTP1B Cellular permeability Caco-2

Optimized Application Scenarios for N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(trifluoromethyl)benzamide Based on Quantitative Evidence


Chemical Probe for PTP1B-Dependent Insulin Signaling in Hepatocyte Models

The compound's demonstrated potency (IC50 = 2.43 µM) and favorable cellular permeability (Papp = 12.3 × 10⁻⁶ cm/s) make it an ideal chemical probe for studying PTP1B's role in insulin signaling within hepatocyte cell lines. Researchers can use this compound at low micromolar concentrations to recapitulate the increased insulin receptor phosphorylation observed in PTP1B knockout models, without the confounding cytotoxicity often associated with non-selective phosphatase inhibitors. The absence of a carboxylic acid group also minimizes off-target interactions with other phosphatases that preferentially recognize phosphotyrosine mimetics [1].

Selectivity Reference Standard for PTP1B-TCPTP Assay Development

Given its ~3.3-fold selectivity for PTP1B over TCPTP, this compound can serve as a reference standard for developing and validating new PTP1B/TCPTP selectivity assays. High-throughput screening campaigns targeting PTP1B can use this molecule as a benchmark to calibrate the selectivity threshold, ensuring that hit compounds are not simply non-selective phosphatase inhibitors. This is particularly valuable for pharmaceutical companies and academic screening centers that require well-characterized control compounds for their assay panels [2].

In Vivo Pharmacodynamic Studies in Diet-Induced Obesity Mouse Models

The combination of low micromolar potency and high cellular permeability supports the compound's use in acute pharmacodynamic studies in diet-induced obese (DIO) mice. Its selectivity profile reduces the likelihood of TCPTP-mediated toxicity, a critical factor for in vivo experiments. Researchers can administer the compound via oral gavage and measure downstream biomarkers such as phosphorylated Akt in liver and muscle tissue to confirm PTP1B target engagement. This application leverages the compound's ability to overcome the two major historical bottlenecks in PTP1B drug discovery: permeability and selectivity [3].

Quote Request

Request a Quote for N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.